Sdz mrl 953
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Description
Sdz mrl 953, also known as this compound, is a useful research compound. Its molecular formula is C48H92NO14P and its molecular weight is 938.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Polysaccharides - Polysaccharides, Bacterial - Lipopolysaccharides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
SDZ MRL 953 is a synthetic monosaccharidic lipid A analog, which has garnered attention for its immunostimulatory properties. This compound is primarily studied for its potential applications in enhancing immune responses, particularly in immunocompromised patients. This article delves into the biological activities of this compound, supported by research findings, data tables, and case studies.
Overview of this compound
This compound is designed to mimic the structure of lipid A, a component of bacterial lipopolysaccharides (LPS), which are known to trigger strong immune responses. The compound exhibits unique properties that distinguish it from traditional LPS, particularly in terms of toxicity and efficacy.
This compound operates through the activation of Toll-like receptor 4 (TLR4), a crucial component in the innate immune system. Upon binding to TLR4, it initiates MyD88- and TRIF-dependent signaling pathways, leading to the activation of various immune responses:
- Cytokine Production : It induces the release of pro-inflammatory cytokines such as IL-1β and TNF-α.
- Neutrophil Priming : The compound enhances the production of reactive oxygen species (ROS) in neutrophils, improving their ability to combat infections.
- Endotoxin Tolerance : this compound can induce a state of tolerance to subsequent endotoxin challenges, potentially reducing the risk of septic shock in vulnerable populations .
In Vitro Studies
In vitro studies have demonstrated that this compound does not possess intrinsic antimicrobial activity but significantly enhances immune cell function. For instance:
- Cytokine Release : Monocytes exposed to this compound showed increased cytokine release compared to controls.
- Neutrophil Activation : Human neutrophils exhibited enhanced ROS production when primed with this compound .
In Vivo Studies
In vivo experiments using murine models have provided compelling evidence for the protective effects of this compound:
- Survival Rates : In models of sepsis induced by E. coli or S. aureus, mice treated with this compound exhibited significantly higher survival rates compared to untreated controls.
- Dose-Response Relationship : The effective dose (ED50) varied depending on the pathogen and administration route but was consistently lower than that required for traditional LPS .
Case Studies
Several clinical trials have explored the use of this compound in immunocompromised patients:
- Phase I Trial in Cancer Patients : This trial assessed safety and immunological responses in patients undergoing chemotherapy. Results indicated that this compound was well-tolerated and led to enhanced immune responses without significant adverse effects .
- Endotoxin Shock Prevention : A study focused on patients at risk for endotoxin shock showed that pre-treatment with this compound improved outcomes significantly compared to placebo .
Comparative Data Table
Properties
CAS No. |
123136-61-8 |
---|---|
Molecular Formula |
C48H92NO14P |
Molecular Weight |
938.2 g/mol |
IUPAC Name |
[(2R,3S,4R,5R,6R)-2-(hydroxymethyl)-5-[[(3R)-3-hydroxytetradecanoyl]amino]-4-[(3R)-3-hydroxytetradecanoyl]oxy-6-phosphonooxyoxan-3-yl] (3R)-3-hydroxytetradecanoate |
InChI |
InChI=1S/C48H92NO14P/c1-4-7-10-13-16-19-22-25-28-31-38(51)34-42(54)49-45-47(62-44(56)36-40(53)33-30-27-24-21-18-15-12-9-6-3)46(41(37-50)60-48(45)63-64(57,58)59)61-43(55)35-39(52)32-29-26-23-20-17-14-11-8-5-2/h38-41,45-48,50-53H,4-37H2,1-3H3,(H,49,54)(H2,57,58,59)/t38-,39-,40-,41-,45-,46-,47-,48-/m1/s1 |
InChI Key |
DRYNWBQTTUKLQD-STUKOUKJSA-N |
SMILES |
CCCCCCCCCCCC(CC(=O)NC1C(C(C(OC1OP(=O)(O)O)CO)OC(=O)CC(CCCCCCCCCCC)O)OC(=O)CC(CCCCCCCCCCC)O)O |
Isomeric SMILES |
CCCCCCCCCCC[C@H](CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1OP(=O)(O)O)CO)OC(=O)C[C@@H](CCCCCCCCCCC)O)OC(=O)C[C@@H](CCCCCCCCCCC)O)O |
Canonical SMILES |
CCCCCCCCCCCC(CC(=O)NC1C(C(C(OC1OP(=O)(O)O)CO)OC(=O)CC(CCCCCCCCCCC)O)OC(=O)CC(CCCCCCCCCCC)O)O |
Key on ui other cas no. |
123136-61-8 |
Synonyms |
2-deoxy-3,4-bis-O-(3-hydroxytetradecanoyl)-2-(3-hydroxytetradecanoylamido)-1-O-phosphono-alpha-D-glucopyranose SDZ MRL 953 SDZ MRL-953 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.